N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzotriazole moiety linked to a naphthalene ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative, which can be achieved by reacting benzotriazole with an appropriate alkylating agent under basic conditions.
Acetamide Formation: The benzotriazole derivative is then reacted with 2-(naphthalen-1-yl)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing various biochemical processes. Additionally, the naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both benzotriazole and naphthalene moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(12-15-8-5-7-14-6-1-2-9-16(14)15)20-13-23-18-11-4-3-10-17(18)21-22-23/h1-11H,12-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXFYODLPBGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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